Cas no 2171818-11-2 (2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}cyclopentyl)acetic acid)
2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}cyclopentyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}cyclopentyl)acetic acid
- EN300-1502185
- 2171818-11-2
- 2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}cyclopentyl)acetic acid
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- Inchi: 1S/C28H34N2O5/c1-2-7-19(27(33)30-20-13-12-18(14-20)15-26(31)32)16-29-28(34)35-17-25-23-10-5-3-8-21(23)22-9-4-6-11-24(22)25/h3-6,8-11,18-20,25H,2,7,12-17H2,1H3,(H,29,34)(H,30,33)(H,31,32)
- InChI Key: GHYBAVXKZDCESG-UHFFFAOYSA-N
- SMILES: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CCC)NC1CCC(CC(=O)O)C1
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 721
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 105Ų
2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}cyclopentyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1502185-0.05g |
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}cyclopentyl)acetic acid |
2171818-11-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1502185-0.1g |
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}cyclopentyl)acetic acid |
2171818-11-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1502185-0.25g |
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}cyclopentyl)acetic acid |
2171818-11-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1502185-0.5g |
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}cyclopentyl)acetic acid |
2171818-11-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1502185-1.0g |
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}cyclopentyl)acetic acid |
2171818-11-2 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1502185-2.5g |
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}cyclopentyl)acetic acid |
2171818-11-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1502185-5.0g |
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}cyclopentyl)acetic acid |
2171818-11-2 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1502185-10.0g |
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}cyclopentyl)acetic acid |
2171818-11-2 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1502185-50mg |
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}cyclopentyl)acetic acid |
2171818-11-2 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1502185-100mg |
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}cyclopentyl)acetic acid |
2171818-11-2 | 100mg |
$2963.0 | 2023-09-27 |
2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}cyclopentyl)acetic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}cyclopentyl)acetic acid
Comprehensive Overview of 2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}cyclopentyl)acetic acid (CAS No. 2171818-11-2)
In the rapidly evolving field of pharmaceutical and biochemical research, 2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}cyclopentyl)acetic acid (CAS No. 2171818-11-2) has emerged as a compound of significant interest. This molecule, often abbreviated as Fmoc-protected amino acid derivative, plays a pivotal role in peptide synthesis and drug development. Its unique structure, featuring a cyclopentylacetic acid backbone and an Fmoc-protected amine, makes it a versatile building block for designing novel therapeutics. Researchers are particularly drawn to its potential applications in targeted drug delivery and enzyme inhibition, aligning with the growing demand for precision medicine.
The compound's CAS No. 2171818-11-2 is frequently searched in academic databases and commercial catalogs, reflecting its relevance in both industrial and academic settings. A key feature of this molecule is its Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group, a widely used protecting group in solid-phase peptide synthesis (SPPS). This attribute ensures high yield and purity during peptide chain assembly, addressing common challenges in bioconjugation. Recent studies highlight its utility in developing peptide-based vaccines and GPCR-targeted drugs, topics trending in AI-driven drug discovery forums. The compound’s compatibility with automated synthesizers further enhances its appeal for high-throughput screening platforms.
From a synthetic chemistry perspective, 2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}cyclopentyl)acetic acid exemplifies the convergence of organic chemistry and biotechnology. Its carboxylic acid moiety allows for facile conjugation with amines or alcohols, enabling the creation of complex biomolecules. This property is critical for researchers exploring prodrug strategies or biodegradable polymers, areas gaining traction due to sustainability concerns. Notably, the compound’s stability under physiological conditions makes it a candidate for oral drug formulations, a hot topic in pharmaceutical SEO queries.
Beyond its synthetic utility, the compound’s cyclopentyl ring contributes to conformational rigidity, a desirable trait for modulating protein-protein interactions. This structural feature aligns with current interests in allosteric modulators and protein degraders like PROTACs. Laboratories specializing in structure-activity relationship (SAR) studies often employ this derivative to optimize pharmacokinetic profiles. Additionally, its Fmoc deprotection kinetics are well-documented, facilitating scalable production—a frequent pain point discussed in process chemistry circles.
In the context of green chemistry, CAS No. 2171818-11-2 is notable for its minimal environmental footprint during synthesis. Manufacturers emphasize solvent recovery and atom economy in its production, resonating with global ESG (Environmental, Social, and Governance) trends. The compound’s role in antibody-drug conjugates (ADCs) further underscores its industrial importance, as ADCs dominate oncology research pipelines. Analytical methods like HPLC and LC-MS are routinely used to validate its purity, ensuring compliance with ICH guidelines—a recurring keyword in regulatory discussions.
Looking ahead, 2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}cyclopentyl)acetic acid is poised to contribute to breakthroughs in personalized medicine and biologics manufacturing. Its adaptability to continuous flow chemistry systems positions it at the forefront of Industry 4.0 innovations. As the scientific community prioritizes AI-augmented molecular design, this compound’s well-characterized properties will likely fuel its adoption in computational chemistry workflows. With rigorous safety profiles and multifunctional applications, it remains a cornerstone of modern medicinal chemistry.
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